KadcoccinoneF

Description

Kadcoccinone F (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It features a halogenated aromatic ring system substituted with bromine, chlorine, and a boronic acid group. Key physicochemical properties include a moderate aqueous solubility (0.24 mg/mL) and a calculated logP (octanol-water partition coefficient) ranging from 0.0 to 2.15, depending on the predictive model used .

Properties

Molecular Formula |

C32H48O5 |

|---|---|

Molecular Weight |

512.7 g/mol |

IUPAC Name |

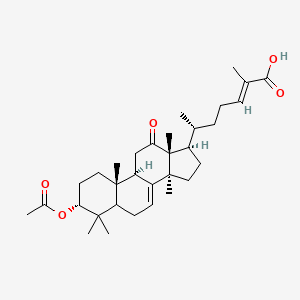

(E,6R)-6-[(3R,9R,10R,13R,14S,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-12-oxo-1,2,3,5,6,9,11,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C32H48O5/c1-19(10-9-11-20(2)28(35)36)22-14-17-31(7)23-12-13-25-29(4,5)27(37-21(3)33)15-16-30(25,6)24(23)18-26(34)32(22,31)8/h11-12,19,22,24-25,27H,9-10,13-18H2,1-8H3,(H,35,36)/b20-11+/t19-,22-,24+,25?,27-,30-,31+,32+/m1/s1 |

InChI Key |

CXCLSVWIIVYSPZ-YQNCHYHFSA-N |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(C(=O)C[C@H]3C2=CCC4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(=O)CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccinoneF involves several steps, including the extraction of the plant material, followed by purification and isolation of the compound general methods for isolating triterpenoids and lignans from Kadsura species involve solvent extraction, chromatography, and crystallization techniques .

Industrial Production Methods

Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings but on a larger scale. This would involve the use of industrial-grade solvents and large-scale chromatography systems to isolate and purify the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

KadcoccinoneF, like other triterpenoids, can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, alkoxide ions)

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

KadcoccinoneF has shown potential in various scientific research applications, including:

Chemistry: As a model compound for studying the chemical behavior of triterpenoids and lignans.

Biology: Investigating its effects on cellular processes and its potential as a bioactive compound.

Medicine: Exploring its pharmacological activities, such as anti-inflammatory, anti-tumor, and anti-HIV effects.

Industry: Potential use in developing new pharmaceuticals and natural product-based therapies

Mechanism of Action

The mechanism of action of KadcoccinoneF involves its interaction with various molecular targets and pathways. It has been shown to inhibit nitric oxide production, which is involved in inflammatory responses. Additionally, this compound may exert its effects by modulating signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Kadcoccinone F belongs to a class of halogenated boronic acids, which are structurally and functionally comparable to other arylboronic acids and halogenated aromatic compounds. Below is a detailed comparison with two structurally analogous compounds and one fluorinated analog for functional contrast:

Table 1: Structural and Functional Comparison

Structural Insights

Halogenation Effects: Kadcoccinone F and its boronic acid analogs share bromine and chlorine substituents, which enhance electrophilic character and stability. However, increasing halogenation (e.g., (6-Bromo-2,3-dichlorophenyl)boronic Acid) raises molecular weight and logP, reducing solubility . The fluorinated compound (C₇H₁₀F₂O₂) replaces halogens with fluorine, improving solubility (1.55–9.71 mg/mL) due to fluorine’s electronegativity and smaller atomic radius .

Boronic Acid vs. Carboxamide Functionality: Boronic acids (Kadcoccinone F and analogs) exhibit pH-dependent reactivity, forming reversible covalent bonds with biological targets (e.g., proteasome inhibitors). The carboxamide group in 4,4-difluorocyclohexanecarboxamide enhances hydrogen-bonding capacity, improving solubility and bioavailability but reducing membrane permeability compared to boronic acids .

Functional Insights

Bioavailability and Permeability: Kadcoccinone F’s BBB permeability distinguishes it from non-boronic acid fluorinated analogs, which may prioritize peripheral targets. Lower synthetic accessibility scores (2.07 vs. 3.10) for boronic acids reflect challenges in introducing boron into aromatic systems .

Therapeutic Potential: Boronic acids are explored for cancer therapy (e.g., bortezomib), leveraging protease inhibition. Kadcoccinone F’s halogenation may enhance tumor selectivity. Fluorinated analogs are more commonly used in CNS drug design due to fluorine’s metabolic stability and BBB penetration .

Research Implications

- Structural Optimization: Substituting chlorine with fluorine in Kadcoccinone F could improve solubility without compromising BBB permeability.

- Synthetic Feasibility: The palladium-catalyzed synthesis of Kadcoccinone F (75°C, 1.33 hours) is efficient but may require optimization for scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.